molecular formula C19H19N3O2S B3008478 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline CAS No. 861207-44-5

2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline

Cat. No.: B3008478
CAS No.: 861207-44-5
M. Wt: 353.44
InChI Key: SYPGZDYKRHSAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline is a nitroaniline derivative featuring a 1,3-thiazole ring substituted with a 4-methylphenyl group and an ethyl linker to the aniline moiety. The compound’s structure integrates electron-withdrawing (nitro group) and electron-donating (methyl groups) substituents, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

2-methyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13-3-5-15(6-4-13)19-21-16(12-25-19)9-10-20-18-8-7-17(22(23)24)11-14(18)2/h3-8,11-12,20H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPGZDYKRHSAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-methylphenyl isothiocyanate with an appropriate α-halo ketone under basic conditions to form the thiazole ring.

    Alkylation: The thiazole derivative is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.

    Nitration: The final step involves nitration of the aromatic ring using concentrated nitric acid under controlled temperature conditions to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (Cl2, Br2), sulfuric acid (H2SO4), nitric acid (HNO3).

    Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3).

Major Products

    Reduction: 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-aminoaniline.

    Substitution: Various halogenated, sulfonated, or nitrated derivatives.

    Coupling: Biaryl derivatives with extended conjugation.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential in medicinal chemistry, particularly in the development of pharmaceuticals.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thiazole derivatives are also investigated for their anticancer activities. A study demonstrated that compounds with similar structures inhibited cancer cell proliferation in vitro, suggesting that modifications to the thiazole ring could enhance bioactivity .

Materials Science Applications

The unique properties of this compound make it suitable for use in materials science.

Conductive Polymers

This compound can serve as a dopant in conductive polymers. Its incorporation into polymer matrices has been shown to improve electrical conductivity and thermal stability .

Photonic Devices

The optical properties of thiazole-containing compounds are being explored for applications in photonic devices. The ability to modify the electronic structure through substitution patterns allows for tunable light absorption and emission properties .

Environmental Applications

Research indicates that thiazole derivatives can be used in environmental remediation processes.

Heavy Metal Ion Detection

Compounds with similar structural features are utilized as chelating agents for the detection and removal of heavy metal ions from wastewater. Their high affinity for metal ions enables effective remediation strategies .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated activity against E. coli and S. aureus.
AnticancerInhibited proliferation of cancer cells in vitro.
Conductive PolymersEnhanced electrical conductivity when used as a dopant.
Environmental RemediationEffective chelation of heavy metal ions from water sources.

Mechanism of Action

The mechanism of action of 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Nitroaniline and Thiazole Moieties

The compound shares structural motifs with several nitroaniline and thiazole-containing derivatives. Key comparisons include:

Compound Name / ID Substituents / Functional Groups Key Differences Reference
4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline Fluoro substituent, thiazol-4-yl methyl linkage Nitro group replaced by fluoro; shorter ethyl linker
1-Isopropyl-4-methyl-2-nitroaniline Isopropyl group at N-position Lacks thiazole ring; simpler alkyl substitution
N-Phenacyl-N4-p-tolylsulphonyl-4-methyl-2-nitroaniline Tosyl and phenacyl groups Additional sulfonamide functionality
2-[2-Amino-1,3-thiazol-4-yl]-N-[4-[2-{[[2R]-2-hydroxy-2-phenylethyl]amino}ethyl]phenyl]acetamide Thiazol-4-yl with acetamide linker Acetamide replaces nitroaniline; stereospecific substitution

Analysis :

  • Solubility : Bulkier substituents (e.g., isopropyl in ) reduce solubility in polar solvents, whereas the ethyl-thiazole linkage in the target compound may improve lipophilicity.
  • Synthetic Pathways : Similar to , the nitro group in the target compound could participate in reduction or cyclization reactions, but the thiazole ring may necessitate milder conditions to preserve heterocyclic integrity.
Thiazole-Containing Derivatives

Thiazole rings are common in bioactive compounds. Comparisons include:

Compound Name / ID Core Structure Biological/Functional Relevance Reference
FTBU-1 [1-[2-(3-fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea] Thiazol-4-yl fused with benzimidazole Reported in macromolecular interactions
4-(dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone Thiazol-2-yl hydrazone Optical properties (e.g., sensor applications)

Analysis :

  • Bioactivity : Thiazole rings in FTBU-1 and the target compound may confer binding affinity toward biological targets (e.g., enzymes or receptors), though the nitroaniline group could introduce toxicity concerns.
  • Optoelectronic Properties : The hydrazone-thiazole derivative exhibits tautomerism and conjugation, suggesting the target compound’s thiazole-ethyl linkage might similarly influence UV-Vis absorption or fluorescence.
Nitroaniline Derivatives with Complex Substitutions

Nitroaniline derivatives often serve as intermediates in drug synthesis:

Compound Name / ID Key Features Applications Reference
W-18 [4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylindene]benzenesulfonamide] Nitrophenyl and sulfonamide groups Reported as a synthetic opioid analog
2-[ethyl({4-[(1E)-2-(4-nitrophenyl)diazen-1-yl]phenyl})amino]ethan-1-ol Diazenyl and nitro groups Dye or coordination chemistry

Analysis :

  • Pharmacological Potential: The nitro group in W-18 contributes to its bioactivity, suggesting the target compound could be explored for similar applications, though its thiazole ring may alter metabolic stability.
  • Coordination Chemistry : The diazenyl-nitroaniline derivative highlights the nitro group’s role in metal chelation, a property that may extend to the target compound.

Biological Activity

2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitroaniline, with the CAS number 942850-28-4, is a complex organic compound notable for its potential biological activities. This compound features a nitro group and a thiazole moiety, which are often associated with various pharmacological properties. Understanding the biological activity of this compound is crucial for its potential application in medicinal chemistry and related fields.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N3O2S, with a molecular weight of 288.4 g/mol. The structure includes:

  • Thiazole Ring : Contributes to the compound's biological activity.
  • Nitro Group : Often linked to antibacterial and antifungal properties.
PropertyValue
Molecular FormulaC16H20N3O2S
Molecular Weight288.4 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring : Reacting 4-methylphenyl isothiocyanate with an α-halo ketone.
  • Alkylation : Introducing the ethylamine side chain via alkylation with 2-bromoethylamine.
  • Nitration : Adding the nitro group to the aromatic ring using concentrated nitric acid under controlled conditions.

Antibacterial Activity

Research has shown that compounds containing thiazole and nitro groups often exhibit antibacterial properties. For instance, derivatives of thiazole have been tested against common pathogens such as Escherichia coli and Staphylococcus aureus. In vitro studies indicate that the presence of the nitro group enhances antibacterial efficacy, potentially making this compound effective against Gram-positive bacteria .

Antifungal Activity

Similarly, compounds with thiazole structures have demonstrated antifungal activity against strains like Aspergillus niger. The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal growth .

Case Studies

  • Study on Thiazole Derivatives : A study synthesized various thiazole derivatives and evaluated their biological activities. The results indicated significant antibacterial effects against E. coli and S. aureus, with some derivatives showing Minimum Inhibitory Concentrations (MIC) lower than standard antibiotics .
  • Antioxidant Properties : Some derivatives also exhibited antioxidant properties, suggesting potential applications in preventing oxidative stress-related diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.